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Compound of Interest

Compound Name: 4,6-Dibromopicolinonitrile

Cat. No.: B6590811 Get Quote

Executive Summary: 4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that

serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its

structure, featuring a nitrile group and two bromine atoms on the picoline scaffold, provides

multiple reaction sites for derivatization, making it a valuable building block for researchers in

medicinal chemistry and agrochemical development. The strategic placement of the bromine

atoms allows for selective functionalization through cross-coupling reactions, while the nitrile

group can be transformed or utilized for its specific electronic and binding properties. This

guide provides an in-depth analysis of the logical synthesis, physicochemical properties, and

practical applications of 4,6-dibromopicolinonitrile, intended for scientists and professionals

in drug discovery and chemical research.

Introduction to 4,6-Dibromopicolinonitrile
Overview and Significance
Substituted pyridines are a cornerstone of modern chemical synthesis, frequently appearing in

the core structures of pharmaceuticals and agrochemicals. 4,6-Dibromopicolinonitrile (also

known as 4,6-dibromo-2-pyridinecarbonitrile) has emerged as a key intermediate due to its

trifunctional nature.[1] The pyridine nitrogen, the nitrile moiety, and the two carbon-bromine

bonds offer distinct points for chemical modification.
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In drug development, the picolinonitrile scaffold is of particular interest. The nitrile group is a

known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other

functional groups, and it is generally robust and not readily metabolized.[2] Furthermore, di-

brominated heterocyclic compounds are pivotal precursors for creating libraries of novel

compounds, as the bromine atoms can be sequentially and selectively replaced using modern

catalytic methods like Suzuki or Buchwald-Hartwig couplings. This allows for the systematic

exploration of chemical space around the core scaffold, a critical process in lead optimization.

Physicochemical Properties
A summary of the key physicochemical properties for 4,6-Dibromopicolinonitrile is presented

below. This data is essential for planning reactions, purification, and for computational modeling

studies.

Property Value Reference(s)

CAS Number 1206247-80-4 [3]

Molecular Formula C₆H₂Br₂N₂ [1][3]

Molecular Weight 261.90 g/mol [1][3]

Predicted Boiling Point 300.8 ± 37.0 °C [1]

Predicted Density 2.19 ± 0.1 g/cm³ [1]

Topological Polar Surface Area

(TPSA)
36.68 Å² [3]

Predicted LogP 2.47828 [3]

Synthetic Pathways and Mechanistic Insights
Retrosynthetic Analysis and Strategy
The synthesis of 4,6-dibromopicolinonitrile is most logically achieved via a Sandmeyer-type

reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring.[4][5]

This transformation involves the diazotization of a primary aromatic amine followed by

displacement with a copper(I) cyanide salt.[6] This retrosynthetic approach identifies 2-amino-
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4,6-dibromopyridine as the immediate precursor. The synthesis of this precursor would likely

involve the direct bromination of 2-aminopyridine, a readily available starting material.

The overall synthetic strategy is therefore a two-step process:

Dibromination: Introduction of two bromine atoms onto the 2-aminopyridine ring at the C4

and C6 positions.

Sandmeyer Cyanation: Conversion of the 2-amino group to a 2-cyano group via a diazonium

salt intermediate.

Synthetic Workflow Diagram
The following diagram illustrates the logical synthetic pathway from 2-aminopyridine to the

target molecule, 4,6-dibromopicolinonitrile.

Step 1: Bromination Step 2: Sandmeyer Reaction

2-Aminopyridine 2-Amino-4,6-dibromopyridine  Br₂, Acetic Acid   Diazonium Salt
Intermediate

  NaNO₂, H₂SO₄

  0-5 °C   4,6-Dibromopicolinonitrile  CuCN, Heat  

Click to download full resolution via product page

Caption: Synthetic pathway for 4,6-dibromopicolinonitrile.

Mechanistic Considerations
Diazotization of 2-Aminopyridine Derivatives: The conversion of the amino group on the

pyridine ring into a diazonium salt is the critical first part of the Sandmeyer reaction.[7] This

reaction is typically performed in a strong mineral acid with sodium nitrite at low temperatures

(0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[8][9] The active

nitrosating agent, the nitrous acidium ion (H₂NO₂⁺) or a related species, attacks the primary

amine.[10] For aminopyridines, the reaction can be complex as the ring nitrogen may be

protonated, influencing the reactivity of the exocyclic amino group.[10][11]

Copper(I)-Catalyzed Cyanation: The Sandmeyer reaction is a radical-nucleophilic aromatic

substitution (SRNAr).[4] The mechanism is initiated by a single-electron transfer from the

copper(I) salt to the diazonium salt. This reduces the diazonium species, leading to the loss of
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dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then abstracts a

cyanide ligand from the resulting copper(II) species, forming the final benzonitrile product and

regenerating the copper(I) catalyst.[4][12]

Detailed Experimental Protocol: Sandmeyer
Cyanation
This protocol describes the conversion of 2-amino-4,6-dibromopyridine to 4,6-
dibromopicolinonitrile. It is designed as a self-validating system with checkpoints to ensure

reaction completion.

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. This procedure

must be performed in a well-ventilated fume hood, and the diazonium salt should always be

kept in a cold solution and never isolated. Appropriate personal protective equipment (lab coat,

safety glasses, gloves) is mandatory.

Reagents and Equipment:

2-Amino-4,6-dibromopyridine

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Copper(I) Cyanide (CuCN)

Sodium Carbonate (Na₂CO₃)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Starch-iodide paper

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-salt bath

Procedure:
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Preparation of the Diazonium Salt Solution (0-5 °C):

In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 1.0

equivalent of 2-amino-4,6-dibromopyridine in concentrated sulfuric acid, ensuring the

temperature is maintained below 10 °C with an ice bath.

Cool the resulting solution to 0-5 °C using an ice-salt bath.

In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal

amount of cold water.

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution via a

dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C

throughout the addition.

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Validation Checkpoint:

To confirm the completion of diazotization, touch a glass rod dipped in the reaction mixture

to a piece of starch-iodide paper. The presence of excess nitrous acid will turn the paper

blue, indicating that all the primary amine has been consumed.[9] If the test is negative,

add a small additional portion of the sodium nitrite solution and re-test.

Sandmeyer Reaction:

In a separate, larger flask, prepare a slurry of 1.2 equivalents of copper(I) cyanide in

water.

Slowly and carefully add the cold diazonium salt solution to the stirred CuCN slurry. This

addition can be exothermic and will be accompanied by the vigorous evolution of nitrogen

gas. Control the rate of addition to maintain a manageable reaction.

Once the addition is complete, allow the mixture to warm to room temperature and then

heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Work-up and Purification:
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Cool the reaction mixture to room temperature.

Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the

pH is ~8-9. Be cautious of foaming.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.

Purify the crude 4,6-dibromopicolinonitrile by column chromatography on silica gel or by

recrystallization.

Characterization and Properties
Expected Spectroscopic Profile
While specific experimental spectra are not widely published, the structure of 4,6-
dibromopicolinonitrile allows for a confident prediction of its key spectroscopic features:

¹H NMR: The spectrum will be simple, showing two singlets in the aromatic region,

corresponding to the protons at the C3 and C5 positions of the pyridine ring.

¹³C NMR: The spectrum will show six distinct carbon signals: four for the aromatic carbons of

the pyridine ring, one for the nitrile carbon (typically downfield), and one for the carbon

bearing the nitrile group.

Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range

of 2220-2240 cm⁻¹, characteristic of a C≡N (nitrile) stretch.

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for

a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio),

resulting in a distinctive M, M+2, and M+4 peak cluster.

Reactivity and Potential for Further Functionalization
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The true synthetic value of 4,6-dibromopicolinonitrile lies in its potential for subsequent

reactions. The two C-Br bonds can be selectively addressed in palladium-catalyzed cross-

coupling reactions. This allows for the stepwise introduction of different aryl, alkyl, or heteroaryl

groups, providing a powerful tool for building molecular complexity and generating analogues

for structure-activity relationship (SAR) studies.

Applications in Research and Development
Scaffold for Drug Discovery
The substituted picolinonitrile framework is present in a number of biologically active

compounds, including kinase inhibitors. For example, the core of several cyclin-dependent

kinase 4/6 (CDK4/6) inhibitors, used in cancer therapy, features a substituted aminopyrimidine

or related heterocycle.[13] 4,6-Dibromopicolinonitrile serves as an ideal starting point for

synthesizing novel libraries of compounds to screen against such targets.

Intermediate for Agrochemical Synthesis
The molecule is cited as a key intermediate in the development of herbicides and fungicides.[1]

The pyridine ring is a common feature in many agrochemicals, and the ability to tune the

properties of the final molecule by replacing the bromine atoms makes this a valuable

precursor for creating effective and specific active ingredients.

The Nitrile Group as a Pharmacophore
The nitrile group is a versatile functional group in medicinal chemistry.[2] It is relatively small,

polar, and can act as a hydrogen bond acceptor. It is also metabolically stable and can serve

as a bioisosteric replacement for a carbonyl group or a terminal alkyne. Its presence in 4,6-
dibromopicolinonitrile adds significant value to its profile as a pharmaceutical building block.

Conclusion
4,6-Dibromopicolinonitrile is a high-value synthetic intermediate with significant potential in

both pharmaceutical and agrochemical research. Its synthesis, logically approached via the

Sandmeyer reaction of 2-amino-4,6-dibromopyridine, is based on well-established and reliable

organic chemistry principles. The compound's key value lies in its trifunctional nature, which

provides chemists with multiple handles for derivatization. The strategic use of this building
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block can accelerate the discovery and development of novel, complex, and biologically active

molecules.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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